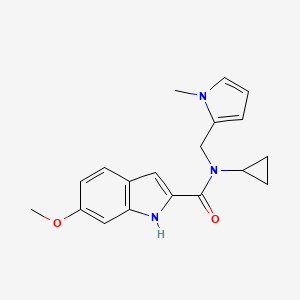

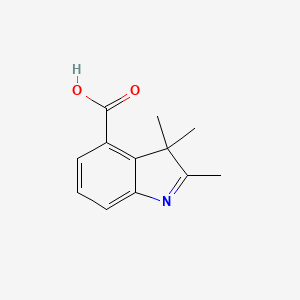

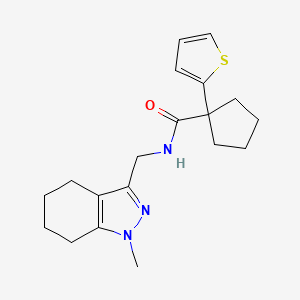

![molecular formula C10H8F4N4S B2508736 5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine CAS No. 786660-58-0](/img/structure/B2508736.png)

5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine, or 5-FMTT for short, is an organic compound that has a wide range of applications in the field of scientific research. It is an important component of many biochemical and physiological processes and is used in a variety of laboratory experiments.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including those structurally related to "5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine," have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of the triazole core structure allows for significant structural variations, presenting opportunities for the development of new pharmaceuticals with improved efficacy and safety profiles (Ferreira et al., 2013).

Advances in Fluoroalkylation

The inclusion of fluorine atoms in pharmaceuticals is a common strategy to enhance their pharmacokinetic and pharmacodynamic properties. A review on aqueous fluoroalkylation highlights the development of environmentally friendly methodologies for the incorporation of fluorinated groups into organic molecules. These advancements are pivotal for the synthesis of compounds like "this compound," offering insights into green chemistry approaches for the development of new drugs (Song et al., 2018).

Triazole Derivatives in Antimicrobial Research

The antimicrobial properties of triazole derivatives are of particular interest, with research indicating that these compounds can be effective against a range of bacterial and fungal pathogens. This makes them valuable candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. Studies on the antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus, for instance, reveal their potential as novel anti-S. aureus agents, underscoring the relevance of triazole chemistry in addressing contemporary challenges in infectious disease treatment (Li & Zhang, 2021).

Eco-friendly Synthesis of Triazoles

Eco-friendly synthesis of triazoles, including methods that minimize environmental impact and improve efficiency, has gained attention. Advances in this area involve the use of water as a solvent and the exploration of catalytic systems that reduce the need for hazardous reagents. Such methodologies are crucial for the sustainable production of triazole derivatives, including those with potential pharmaceutical applications (de Souza et al., 2019).

properties

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4N4S/c11-7-4-2-1-3-6(7)5-19-9-17-16-8(18(9)15)10(12,13)14/h1-4H,5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQNZXTUOOMKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

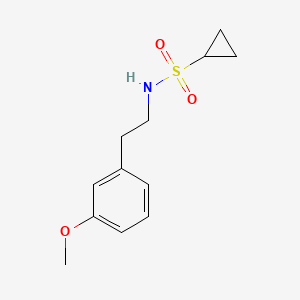

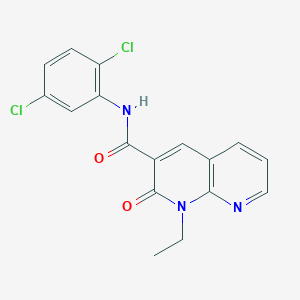

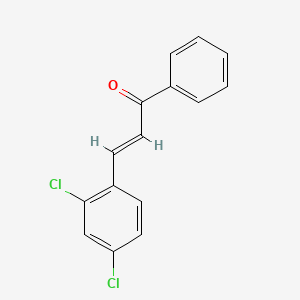

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

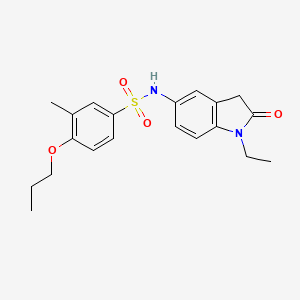

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)